

Troubleshooting skipped wells in Fosfomycin broth microdilution assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosfomycin calcium hydrate*

Cat. No.: *B1251369*

[Get Quote](#)

Technical Support Center: Fosfomycin Broth Microdilution Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fosfomycin broth microdilution (BMD) assays, with a specific focus on the phenomenon of "skipped wells."

Frequently Asked Questions (FAQs)

Q1: What are "skipped wells" in a Fosfomycin broth microdilution assay?

A1: "Skipped wells" refer to the observation of no bacterial growth in one or more wells at a lower Fosfomycin concentration, while growth is observed in wells with a higher concentration of the antibiotic.^{[1][2]} This phenomenon precedes the true minimal inhibitory concentration (MIC), which is the lowest concentration that completely inhibits visible growth.

Q2: Why are skipped wells a concern in Fosfomycin susceptibility testing?

A2: Skipped wells introduce ambiguity in determining the true MIC, leading to potential misinterpretation of susceptibility results. This lack of precision is a primary reason why regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European

Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend broth microdilution for Fosfomycin susceptibility testing.[1][2][3]

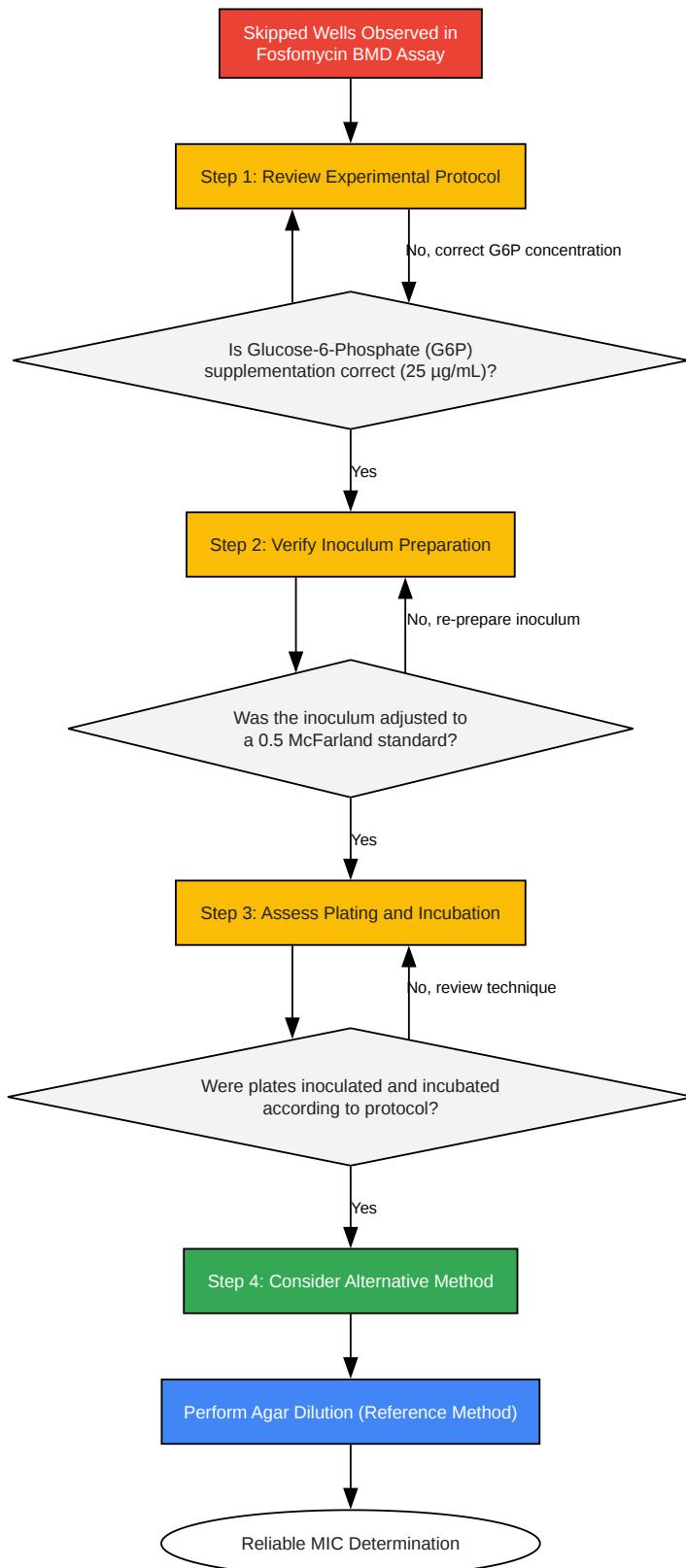
Q3: What are the primary causes of skipped wells in Fosfomycin BMD assays?

A3: The exact causes are not fully elucidated, but contributing factors may include:

- Inoculum effects: Variations in the initial bacterial density in the wells.
- Heteroresistance: The presence of a subpopulation of bacteria with higher resistance.
- Technical errors: Pipetting inaccuracies leading to inconsistent drug concentrations or bacterial distribution.
- Media composition: The absence or inadequate concentration of glucose-6-phosphate (G6P), which is crucial for Fosfomycin uptake by the bacteria.[4][5]

Q4: Is broth microdilution a recommended method for Fosfomycin susceptibility testing?

A4: No, neither CLSI nor EUCAST currently recommends broth microdilution for routine Fosfomycin susceptibility testing due to issues with precision, including the occurrence of skipped wells and trailing endpoints.[1][2][6] The reference method is agar dilution.[1][5][7]


Q5: What is the recommended alternative to broth microdilution for Fosfomycin testing?

A5: The gold standard and recommended method for Fosfomycin susceptibility testing by both CLSI and EUCAST is agar dilution.[1][5][7] This method has been shown to be more reproducible for this particular antibiotic.

Troubleshooting Guide: Skipped Wells

This guide provides a step-by-step approach to troubleshoot the issue of skipped wells in your Fosfomycin broth microdilution assays.

Logical Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart for troubleshooting skipped wells in Fosfomycin BMD assays.

Detailed Troubleshooting Steps

Issue	Potential Cause	Recommended Action
Skipped Wells	Inadequate Glucose-6-Phosphate (G6P)	Fosfomycin enters bacterial cells via the L-alpha-glycerophosphate and hexose phosphate transport systems. The latter is induced by G6P. [5] Ensure Mueller-Hinton broth is supplemented with 25 µg/mL of G6P as recommended by CLSI and EUCAST.[4][5]
Incorrect Inoculum Density	An inoculum that is too low or too high can lead to inconsistent growth. Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[4]	
Technical Error (Pipetting)	Inaccurate pipetting can lead to variations in the antibiotic concentration or the number of bacteria dispensed into each well. Review and practice proper pipetting techniques. Use calibrated pipettes.	
Contamination	Contamination of the bacterial culture or reagents can lead to erroneous results.[8] Use aseptic techniques throughout the procedure. Visually inspect plates and broth for signs of contamination.	
Inherent Methodological Variability	Broth microdilution is known to have precision issues with Fosfomycin.[1][2] If the issue persists after troubleshooting,	

it is strongly recommended to
switch to the reference agar
dilution method.

Experimental Protocols

Fosfomycin Agar Dilution Method (Reference Protocol)

This protocol is based on CLSI and EUCAST recommendations.[\[5\]](#)

1. Preparation of Fosfomycin Stock Solution:

- On the day of the test, prepare a stock solution of Fosfomycin from a powder of known potency.
- Dissolve the powder in a suitable sterile solvent (e.g., sterile purified water) to a high concentration (e.g., 1280 µg/mL).[\[5\]](#)

2. Preparation of Fosfomycin-Agar Plates:

- Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.
- Cool the molten MHA to 45-50°C in a water bath.[\[5\]](#)
- Add Glucose-6-Phosphate (G6P) to the molten MHA to a final concentration of 25 µg/mL.[\[5\]](#)
- Prepare a series of twofold dilutions of the Fosfomycin stock solution in sterile distilled water.
- For each concentration, add 1 part of the Fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[\[5\]](#)
- Pour the agar into sterile Petri dishes to a depth of 4.0 ± 0.5 mm.[\[4\]](#)
- Allow the plates to solidify at room temperature.

3. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
- Suspend the colonies in sterile saline (0.85%).
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).^[5]
- Further dilute the inoculum to achieve a final concentration that will deliver approximately 10^4 CFU per spot.

4. Inoculation:

- Using an inoculum replicator or a pipette, spot the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate (no antibiotic) and then from the lowest to the highest Fosfomycin concentration.

5. Incubation:

- Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.^[5]

6. Reading and Interpretation:

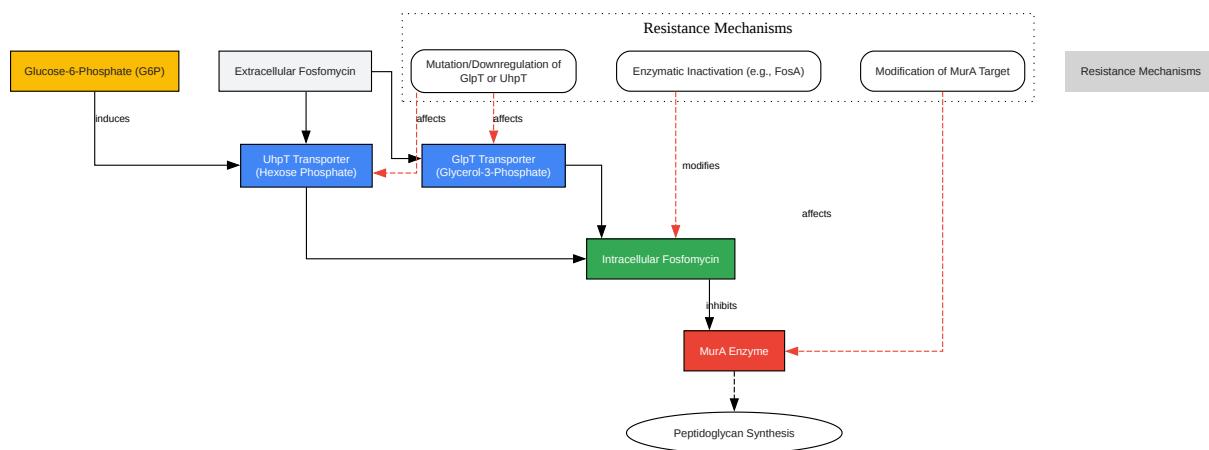
- After incubation, examine the plates for bacterial growth.
- The MIC is the lowest concentration of Fosfomycin that completely inhibits visible growth. A single colony or a faint haze should be disregarded.^[5]

7. Quality Control:

- Perform quality control with each batch of tests using standard QC strains (e.g., *Escherichia coli* ATCC® 25922).^[5] The resulting MICs should fall within the acceptable ranges.

Data Presentation

Table 1: Comparison of Fosfomycin Susceptibility Testing Methods


Method	Recommendation	Common Issues	Reference
Broth Microdilution (BMD)	Not recommended by CLSI or EUCAST	Skipped wells, trailing endpoints, poor precision	[1][2][6]
Agar Dilution (AD)	Recommended Reference Method	Laborious, requires preparation of multiple plates	[1][5][7]
Disk Diffusion (DD)	Approved by CLSI for E. coli and E. faecalis (urinary isolates)	Performance can be inadequate for other organisms like K. pneumoniae	[6][9]
Gradient Tests (e.g., Etest)	Performance can be poor and not a reliable alternative to agar dilution	Poor agreement with the reference method	[6][10]

Visualization of Key Concepts

Fosfomycin Uptake and Resistance Mechanisms

Fosfomycin's entry into the bacterial cell is a critical step for its antimicrobial activity.

Understanding the pathways involved can provide insight into potential resistance mechanisms that might influence test results.

[Click to download full resolution via product page](#)

Caption: Fosfomycin uptake pathways and common mechanisms of bacterial resistance.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]
- 3. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for *Klebsiella pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. szu.gov.cz [szu.gov.cz]
- 5. benchchem.com [benchchem.com]
- 6. Susceptibility of Multiresistant Gram-Negative Bacteria to Fosfomycin and Performance of Different Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Troubleshooting skipped wells in Fosfomycin broth microdilution assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1251369#troubleshooting-skipped-wells-in-fosfomycin-broth-microdilution-assays\]](https://www.benchchem.com/product/b1251369#troubleshooting-skipped-wells-in-fosfomycin-broth-microdilution-assays)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com